

Preliminary Technical Guide: Cdk-IN-10

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Compound of Interest		
Compound Name:	Cdk-IN-10	
Cat. No.:	B12393570	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk-IN-10, a compound identified as N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide, is a putative cyclin-dependent kinase (CDK) inhibitor. This document provides a preliminary technical overview of **Cdk-IN-10**, including its chemical identity, a detailed synthesis protocol, and the methodology for a primary biological assay used to assess its inhibitory activity against CDK2/Cyclin A. The information presented herein is derived from patent literature, specifically patent WO2004014864, where **Cdk-IN-10** is referenced as "example 54". This guide aims to provide a foundational resource for researchers interested in the further investigation and development of this and related small molecules.

Chemical Identity and Properties

Cdk-IN-10 is a 1H-indazole-3-carboxamide derivative.



Property	Value
IUPAC Name	N-(4-morpholin-4-ylphenyl)-1H-indazole-3- carboxamide
Synonyms	Cdk-IN-10, Example 54 (WO2004014864)
CAS Number	660822-84-4
Molecular Formula	C18H18N4O2
Molecular Weight	322.36 g/mol
Chemical Structure	(See Diagram Below)

Cdk-IN-10

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Figure 1: Chemical structure of Cdk-IN-10.

Synthesis Protocol

The synthesis of **Cdk-IN-10** is described as a multi-step process. The final step involves the amidation of 1H-indazole-3-carbonyl chloride with 4-morpholinoaniline.

Materials and Reagents

- 1H-indazole-3-carbonyl chloride
- 4-morpholinoaniline
- Dichloromethane (DCM)
- Triethylamine (TEA)
- Standard laboratory glassware and purification equipment (e.g., chromatography columns)



Synthesis Workflow

Figure 2: Synthesis workflow for Cdk-IN-10.

Detailed Procedure

- Reaction Setup: To a solution of 1H-indazole-3-carbonyl chloride in dichloromethane, a solution of 4-morpholinoaniline and triethylamine in dichloromethane is added dropwise at room temperature.
- Reaction Progression: The reaction mixture is stirred at room temperature, and the progress is monitored by a suitable analytical technique (e.g., Thin Layer Chromatography TLC).
- Work-up: Upon completion, the reaction mixture is typically washed with water and brine.
 The organic layer is then dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
- Purification: The crude N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide is purified by column chromatography on silica gel to afford the final product, **Cdk-IN-10**.

Biological Activity and Experimental Protocols

Cdk-IN-10 has been evaluated for its inhibitory activity against cyclin-dependent kinases. The primary assay detailed in the source literature is a CDK2/Cyclin A inhibition assay.

Quantitative Data

The following table summarizes the reported in vitro inhibitory activity of **Cdk-IN-10**.

Target	IC ₅₀ (μM)
CDK2/Cyclin A	0.46

CDK2/Cyclin A Inhibition Assay Protocol

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of **Cdk-IN-10** against the CDK2/Cyclin A complex.

Recombinant human CDK2/Cyclin A enzyme complex



- Histone H1 as substrate
- [y-33P]ATP (radiolabeled ATP)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- 96-well filter plates
- · Scintillation counter

Figure 3: Workflow for the CDK2/Cyclin A inhibition assay.

- Compound Preparation: A stock solution of Cdk-IN-10 in a suitable solvent (e.g., DMSO) is prepared and serially diluted to obtain a range of test concentrations.
- Reaction Mixture Preparation: A master mix containing the CDK2/Cyclin A enzyme, Histone H1 substrate, and assay buffer is prepared.
- Assay Plate Setup: The serially diluted Cdk-IN-10 and control solutions are added to the wells of a 96-well plate.
- Kinase Reaction Initiation: The reaction is initiated by adding the reaction mixture and [y-33P]ATP to each well.
- Incubation: The plate is incubated for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C) to allow for the phosphorylation of Histone H1.
- Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is transferred to a filter plate which captures the phosphorylated Histone H1.
- Washing: The filter plate is washed multiple times to remove any unincorporated [y-33P]ATP.
- Detection: The amount of incorporated radiolabel in each well is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition at each concentration of **Cdk-IN-10** is calculated relative to control wells. The IC₅₀ value is then determined by fitting the data to a doseresponse curve.



Signaling Pathway Context

CDK2, in complex with Cyclin A, is a key regulator of the cell cycle, particularly during the S and G2 phases. Inhibition of this complex can lead to cell cycle arrest.

Figure 4: Simplified cell cycle signaling pathway indicating the target of Cdk-IN-10.

Conclusion and Future Directions

Cdk-IN-10 is a 1H-indazole-3-carboxamide derivative with demonstrated in vitro inhibitory activity against CDK2/Cyclin A. The provided synthesis and assay protocols offer a starting point for further investigation. Future studies should aim to:

- Determine the selectivity profile of Cdk-IN-10 against a broader panel of CDKs and other kinases.
- Elucidate the mechanism of action (e.g., ATP-competitive or non-competitive).
- Evaluate the in-cell and in-vivo efficacy and toxicity of the compound.
- Explore structure-activity relationships (SAR) of related 1H-indazole-3-carboxamide analogs to optimize potency and selectivity.

This preliminary guide serves as a foundational document to facilitate these future research and development efforts.

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